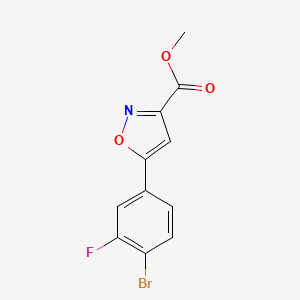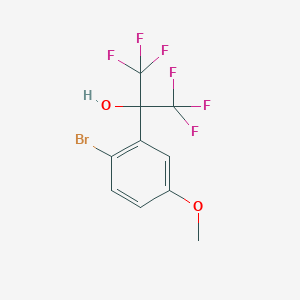
1-(Difluoromethyl)-3-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-phenoxybenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a phenoxybenzene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of phenoxybenzene using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-3-phenoxybenzene may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as copper or palladium, can enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-3-phenoxybenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine or chlorine for halogenation.
Major Products:
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Difluoromethyl alcohols or hydrocarbons.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-phenoxybenzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-3-phenoxybenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes or receptors . This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)-3-phenoxybenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Chloromethyl)-3-phenoxybenzene: Contains a chloromethyl group instead of a difluoromethyl group.
1-(Methyl)-3-phenoxybenzene: Contains a methyl group instead of a difluoromethyl group.
Uniqueness: 1-(Difluoromethyl)-3-phenoxybenzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and hydrogen bonding ability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C13H10F2O |
|---|---|
Poids moléculaire |
220.21 g/mol |
Nom IUPAC |
1-(difluoromethyl)-3-phenoxybenzene |
InChI |
InChI=1S/C13H10F2O/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,13H |
Clé InChI |
ZLNHPEUKXBABJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)



![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)



![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)

![3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13691972.png)
![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)


